Bisandrographolide C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

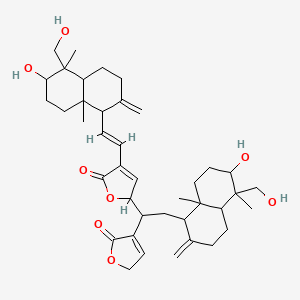

Molecular Formula |

C40H56O8 |

|---|---|

Molecular Weight |

664.9 g/mol |

IUPAC Name |

4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one |

InChI |

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+ |

InChI Key |

WQHWOZANSOUSAY-MDZDMXLPSA-N |

Isomeric SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)/C=C/C4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Source and Isolation of Bisandrographolide C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bisandrographolide C, a dimeric ent-labdane diterpenoid, focusing on its natural origin and the detailed methodologies for its extraction and purification. The information presented is collated from scientific literature to support research and development endeavors.

Natural Source of this compound

This compound is a naturally occurring phytochemical isolated from Andrographis paniculata (Burm. f.) Nees.[1] This plant, belonging to the Acanthaceae family, is a traditional medicinal herb widely used in Asia for treating a variety of ailments, including respiratory tract infections and inflammatory conditions.[1] The compound is found in the aerial parts of the plant.[1]

Isolation of this compound

The isolation of this compound from Andrographis paniculata is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic separation. The following protocol is based on the methodology described by Gao et al. in the Journal of Organic Chemistry (2019).[1]

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the isolation process, starting from 10 kg of dried plant material.

| Parameter | Value | Source |

| Starting Plant Material | 10 kg of dried aerial parts | [1] |

| Extraction Solvent | 85% aqueous Ethanol (B145695) (EtOH) | [1] |

| Extraction Volume | 3 x 100 L | [1] |

| Mass of Ethyl Acetate (B1210297) (EtOAc) Fraction | 295 g | [1] |

| Primary Column Chromatography Support | Silica (B1680970) Gel | [1] |

| Primary Column Dimensions | 10 cm x 120 cm | [1] |

| Primary Elution Solvents | Chloroform (B151607) (CHCl₃) / Methanol (B129727) (MeOH) | [1] |

Detailed Experimental Protocol

Step 1: Extraction

-

Weigh 10 kg of the dried and cut aerial parts of Andrographis paniculata.

-

Place the plant material in a large-scale extraction vessel.

-

Add 100 L of 85% aqueous ethanol to the vessel.

-

Heat the mixture at reflux.

-

After the first extraction cycle, filter the solvent. Repeat the reflux extraction process two more times with fresh 100 L batches of 85% aqueous ethanol.

-

Combine the three ethanol extracts and concentrate the solution in vacuo to yield a crude extract.[1]

Step 2: Liquid-Liquid Partitioning

-

Suspend the concentrated crude extract in water (H₂O).

-

Perform a liquid-liquid partition by adding cyclohexane (B81311). Separate the layers and discard the cyclohexane fraction, which contains nonpolar constituents.

-

Partition the remaining aqueous layer with ethyl acetate (EtOAc).

-

Separate and collect the EtOAc layer. This step is repeated to ensure exhaustive extraction of compounds with intermediate polarity, such as this compound.

-

Concentrate the combined EtOAc layers to yield 295 g of the EtOAc-soluble fraction.[1]

Step 3: Silica Gel Column Chromatography

-

Prepare a silica gel column (10 cm x 120 cm) packed in chloroform.

-

Load the 295 g of the EtOAc fraction onto the column.

-

Elute the column using a gradient of chloroform and methanol (CHCl₃/MeOH).[1] The elution is performed with solvent mixtures of increasing polarity:

-

98:2 (CHCl₃:MeOH)

-

97:3 (CHCl₃:MeOH)

-

95:5 (CHCl₃:MeOH)

-

9:1 (CHCl₃:MeOH)

-

8:2 (CHCl₃:MeOH)

-

-

Collect the eluate in fractions. This initial chromatographic separation yields eight main fractions (Fr 1–8).[1]

Step 4: Further Purification (General Procedure)

While the specific fraction containing this compound and its subsequent purification steps are not detailed in the primary text, a general approach for isolating diterpenoid dimers from these fractions involves repeated column chromatography, often on both normal phase (silica gel) and reverse-phase (e.g., C18) supports, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Step 5: Compound Identification

The identity and structure of this compound (identified as compound 3 in the study) are confirmed through comparison of its spectroscopic data (NMR) with previously reported values.[1]

Visualization of the Isolation Workflow

The following diagram illustrates the logical workflow for the extraction and isolation of this compound from Andrographis paniculata.

Caption: Isolation workflow for this compound.

References

Unveiling Bisandrographolide C: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of Bisandrographolide C, a novel diterpenoid dimer derived from the medicinal plant Andrographis paniculata. This document consolidates key data and methodologies to support further research and development efforts targeting this promising natural product.

Introduction

Andrographis paniculata, a plant with a long history in traditional medicine, is a rich source of bioactive diterpenoids.[1][2][3] Among these, this compound has emerged as a compound of interest due to its unique dimeric structure and biological activities. It is an unusual dimer of an ent-labdane diterpenoid.[4][5] This guide details the scientific journey of its discovery, from extraction to the characterization of its interaction with specific cellular targets.

Physicochemical Properties

This compound is a diterpenoid dimer with the molecular formula C₄₀H₅₆O₈ and a molecular weight of 664.87 g/mol .[6][7]

| Property | Value | Reference |

| Molecular Formula | C₄₀H₅₆O₈ | [6][7] |

| Molecular Weight | 664.87 g/mol | [6][7] |

| Class | ent-Labdane Diterpenoid Dimer | [4][5] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Andrographis paniculata involves a multi-step process of extraction and chromatographic separation. The following is a representative protocol based on established methods for isolating diterpenoids from this plant species.

dot

Methodology:

-

Extraction: The air-dried and powdered aerial parts of Andrographis paniculata are macerated with 95% ethanol at room temperature. The solvent is then filtered and concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, enriched with diterpenoids, is collected and concentrated.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known diterpenoid dimers are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a methanol-water mobile phase to yield pure this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

dot

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule. 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to establish the connectivity between protons and carbons, and to piece together the dimeric structure.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula as C₄₀H₅₆O₈.

Spectroscopic Data:

| Technique | Key Observations |

| ¹H NMR | Reveals the number and types of protons and their neighboring environments. |

| ¹³C NMR | Indicates the number of carbon atoms and their chemical shifts, suggesting the presence of diterpenoid skeletons. |

| HR-ESI-MS | Provides the precise mass-to-charge ratio, confirming the molecular formula. |

Biological Activity Assays

The interaction of this compound with Transient Receptor Potential Vanilloid (TRPV) channels was investigated using a calcium imaging assay in HEK293T cells overexpressing the respective channels.

dot

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are transiently transfected with plasmids encoding for human TRPV1 or TRPV3 channels.

-

Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Application: this compound at various concentrations is applied to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration upon compound application are monitored using a fluorescence microscope.

-

Data Analysis: The dose-response curves are generated, and the dissociation constants (Kd) are calculated.

The protective effect of this compound against hypoxia-reoxygenation (H/R) injury in cardiomyocytes was also evaluated.[1][2]

Methodology:

-

Cardiomyocyte Isolation: Primary cardiomyocytes are isolated from neonatal rats or mice.

-

Hypoxia Induction: The isolated cardiomyocytes are subjected to a period of hypoxia in a specialized chamber with low oxygen tension.

-

Reoxygenation and Treatment: Following the hypoxic period, the cells are returned to normoxic conditions, and this compound is added to the culture medium.

-

Cell Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by staining with propidium (B1200493) iodide and calcein-AM.

Results and Data Summary

Biological Activity

This compound has been identified as an activator of TRPV1 and TRPV3 channels.[4][5] It has also been shown to protect cardiomyocytes from hypoxia-reoxygenation injury.[4][5]

| Target | Activity | Quantitative Data (Kd) | Reference |

| TRPV1 | Activator | 289 μM | [4][5] |

| TRPV3 | Activator | 341 μM | [4][5] |

| Cardiomyocytes | Protective against H/R injury | - | [4][5] |

Signaling Pathways

This compound directly activates TRPV1 and TRPV3, which are non-selective cation channels. The activation of these channels leads to an influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular Ca²⁺ can trigger a variety of downstream signaling cascades.

dot

References

In Vitro Effects of Bisandrographolide C and Andrographolide on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393) and its derivatives, isolated from the plant Andrographis paniculata, have garnered significant attention in biomedical research for their diverse pharmacological activities. Among these, their potent anti-cancer and anti-inflammatory properties have been extensively investigated. This technical guide provides a comprehensive overview of the in vitro effects of Bisandrographolide C and the closely related, extensively studied compound, Andrographolide, on various cell lines. Due to the limited availability of public data on this compound, this guide will primarily focus on the wealth of information available for Andrographolide, while presenting the current, specific findings for this compound.

This document details the inhibitory effects on cancer cell proliferation, induction of apoptosis, and cell cycle arrest. It also outlines the modulation of key signaling pathways. Included are detailed experimental protocols for essential in vitro assays and a summary of quantitative data to support researchers in the fields of oncology and inflammatory diseases.

In Vitro Effects of this compound

Research specifically detailing the in vitro effects of this compound is currently limited. However, a key study has elucidated its role in esophageal cancer.

Effects on Esophageal Cancer Cell Lines

A study by Yue et al. (2022) demonstrated that this compound, along with Andrographolide and Bisandrographolide A, exhibits anti-metastatic potential in esophageal cancer cell lines EC109 and KYSE520. The primary mechanism identified is the binding of these compounds to the tetraspanin CD81, a protein implicated in cell motility and metastasis. This interaction leads to the suppression of CD81 function, resulting in decreased motility of the cancer cells. The study confirmed the downregulation of both CD81 protein and mRNA expression levels following treatment.

Due to the limited access to the full-text article, specific quantitative data such as the concentrations of this compound used and the precise percentage of motility inhibition are not available at this time.

In Vitro Effects of Andrographolide

Andrographolide has been the subject of numerous in vitro studies across a wide range of cell lines, demonstrating its multi-faceted anti-cancer and anti-inflammatory properties.

Anti-proliferative Activity and Cytotoxicity

Andrographolide consistently demonstrates potent anti-proliferative and cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, concentration, and duration of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 63.19 ± 0.03 | 24 |

| 32.90 ± 0.02 | 48 | ||

| 31.93 ± 0.04 | 72 | ||

| MDA-MB-231 | Breast Cancer | 65 ± 0.02 | 24 |

| 37.56 ± 0.03 | 48 | ||

| 30.56 ± 0.03 | 72 | ||

| A375 | Malignant Melanoma | 23.08 | 24 |

| 12.07 | 48 | ||

| C8161 | Malignant Melanoma | 20.31 | 24 |

| 10.92 | 48 | ||

| HL-60 | Acute Myeloid Leukemia | ~31.8 (14.01 µg/mL) | 24 |

| DBTRG-05MG | Glioblastoma | 13.95 | 72 |

| SiHa | Cervical Cancer | 85.59 | Not Specified |

| CaSki | Cervical Cancer | 87.52 | Not Specified |

| C33A | Cervical Cancer | 96.05 | Not Specified |

Induction of Apoptosis

A primary mechanism of Andrographolide's anti-cancer activity is the induction of apoptosis, or programmed cell death.[1] Studies have shown that Andrographolide treatment leads to characteristic morphological and biochemical changes associated with apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[2]

The pro-apoptotic effects of Andrographolide are mediated through the regulation of key apoptosis-related proteins. It has been observed to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[2] Furthermore, Andrographolide can activate the caspase cascade, including caspase-3 and caspase-9, which are crucial executioners of apoptosis.[3]

In breast cancer cell lines MCF-7 and MDA-MB-231, Andrographolide has been shown to induce late apoptosis in a dose-dependent manner.[3] For instance, in MDA-MB-231 cells, treatment with Andrographolide for 48 hours resulted in a significant increase in the late apoptotic cell population, reaching over 80% at higher concentrations.[4]

Cell Cycle Arrest

Andrographolide is known to interfere with the cancer cell cycle, leading to arrest at various phases, thereby inhibiting cell proliferation. The specific phase of cell cycle arrest can be cell-type dependent.

-

G0/G1 Phase Arrest: In human leukemic HL-60 cells, Andrographolide treatment led to an increase in the proportion of cells in the G0/G1 phase, from approximately 52% to 79% after 36 hours.[2]

-

G2/M Phase Arrest: In human glioblastoma DBTRG-05MG cells and human melanoma cells, Andrographolide has been shown to induce cell cycle arrest at the G2/M phase.[5][6]

This cell cycle arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Anti-inflammatory Effects

Andrographolide exhibits significant anti-inflammatory properties in vitro. It can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell models.[7] For instance, in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, Andrographolide effectively inhibits the release of TNF-α.[8] This anti-inflammatory action is largely attributed to the inhibition of key inflammatory signaling pathways, most notably the NF-κB pathway.[9]

Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its diverse biological effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer and inflammatory conditions.

Caption: Andrographolide's modulation of key signaling pathways.

-

NF-κB Pathway: Andrographolide is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[9] By inhibiting NF-κB, Andrographolide can suppress the expression of inflammatory cytokines and promote apoptosis in cancer cells.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer cells, promoting their proliferation and survival. Andrographolide has been shown to inhibit this pathway.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Andrographolide can suppress the PI3K/Akt/mTOR pathway, contributing to its anti-proliferative and pro-apoptotic effects in cancer cells.[3]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the effects of compounds like this compound and Andrographolide on cell lines. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well plates

-

Test compound (e.g., Andrographolide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

-

Cells of interest

-

6-well plates

-

Test compound

-

PBS

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

-

Add PI staining solution and incubate in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

Caption: A generalized workflow for Western Blot analysis.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The available in vitro evidence strongly supports the potential of Andrographolide as a multi-targeted agent for cancer and inflammatory diseases. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival and pro-inflammatory signaling pathways underscores its therapeutic promise. The limited but significant findings on this compound's anti-metastatic effects in esophageal cancer warrant further investigation into its broader anti-cancer properties. This technical guide provides a foundational resource for researchers to design and conduct further in vitro studies to explore the full therapeutic potential of these and other related compounds from Andrographis paniculata. Future research should focus on elucidating the detailed molecular mechanisms of this compound and its potential synergistic effects with conventional therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Andrographolide isolated from Andrographis paniculata induces cell cycle arrest and mitochondrial-mediated apoptosis in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]

Bisandrographolide C: A Literature Review for Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, is emerging as a compound of significant interest for novel drug discovery. This technical guide provides a comprehensive review of the current literature surrounding this compound, with a focus on its identified molecular targets and potential therapeutic applications. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the potential of this natural product.

Identified Novel Targets

Recent studies have identified three primary molecular targets for this compound: the transient receptor potential (TRP) channels TRPV1 and TRPV3, and the tetraspanin CD81. These targets are implicated in a variety of physiological and pathological processes, including pain sensation, inflammation, and cancer metastasis, suggesting a broad therapeutic potential for this compound.

Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3)

This compound has been identified as an activator of both TRPV1 and TRPV3 channels.[1] These channels are non-selective cation channels that play crucial roles in thermosensation and nociception. Activation of these channels typically leads to an influx of calcium ions, which can trigger a variety of downstream signaling events. The ability of this compound to modulate these channels suggests its potential in pain management and inflammatory conditions.

CD81

In the context of oncology, this compound has been shown to bind to CD81, a member of the tetraspanin superfamily of proteins.[2][3] CD81 is involved in a wide range of cellular processes, including cell adhesion, motility, and signal transduction.[2] Notably, the interaction between this compound and CD81 has been linked to the suppression of cancer cell motility, highlighting its potential as an anti-metastatic agent.[2][3]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its identified targets.

| Compound | Target | Assay Type | Value | Reference |

| This compound | TRPV1 | Not Specified | Kd = 289 µM | [1] |

| This compound | TRPV3 | Not Specified | Kd = 341 µM | [1] |

| This compound | CD81 | Microscale Thermophoresis | Binding confirmed, specific Kd not reported | [2][3] |

Signaling Pathways

The interaction of this compound with its molecular targets initiates distinct downstream signaling cascades.

TRPV1 and TRPV3 Signaling

Activation of TRPV1 and TRPV3 by this compound leads to an influx of Ca2+ into the cell.[4] This increase in intracellular calcium can trigger a variety of downstream signaling pathways involved in pain perception and inflammation. For instance, TRPV1 activation is known to modulate pathways involving protein kinase A (PKA) and protein kinase C (PKC).[5]

Figure 1: this compound activation of TRPV1/3 signaling.

CD81 Signaling and Anti-Metastatic Effects

This compound's interaction with CD81 has been shown to suppress the motility of esophageal cancer cells.[2] CD81 is known to be involved in signaling pathways that regulate cell migration and invasion, and its expression has been associated with metastasis in several cancers.[2] By binding to CD81, this compound may disrupt these pro-metastatic signaling cascades.

Figure 2: Inhibition of CD81-mediated metastatic signaling.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not fully available in the public literature. However, the methodologies employed have been described.

Microscale Thermophoresis (MST) for CD81 Binding

The interaction between this compound and CD81 was confirmed using microscale thermophoresis.[2][3] MST is a technique that measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand results in a change in its thermophoretic movement, which can be detected and quantified to determine binding affinity.

General Protocol Outline:

-

Protein Labeling: The target protein (CD81) is fluorescently labeled.

-

Serial Dilution: The ligand (this compound) is serially diluted to create a range of concentrations.

-

Incubation: The labeled protein is mixed with each dilution of the ligand and incubated to allow binding to reach equilibrium.

-

MST Measurement: The samples are loaded into capillaries, and an MST instrument is used to create a temperature gradient and measure the thermophoretic movement of the fluorescently labeled protein.

-

Data Analysis: The changes in thermophoresis are plotted against the ligand concentration to determine the binding affinity (Kd).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of Bisandrographolide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative biological data, and the experimental methodologies used for its characterization. The primary activities of this compound detailed herein include its role as a transient receptor potential (TRP) channel activator and its anti-cancer properties, specifically in the context of esophageal cancer. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction

Andrographis paniculata, commonly known as "King of Bitters," has a long history of use in traditional medicine. Its therapeutic properties are largely attributed to a class of compounds known as diterpenoid lactones. Among these, this compound has been identified as a unique dimeric structure with distinct pharmacological activities. This guide consolidates the current scientific literature on this compound, presenting its known molecular interactions and cellular effects in a structured and technically detailed format.

Core Pharmacological Activities

The pharmacological effects of this compound are primarily centered around two key areas: ion channel modulation and anti-cancer activity.

TRP Channel Activation

This compound has been identified as an activator of specific Transient Receptor Potential (TRP) channels. These channels are a group of ion channels involved in the sensation of a wide range of stimuli, including temperature, pain, and pressure.

-

TRPV1 and TRPV3 Activation: this compound activates the vanilloid receptor 1 (TRPV1) and vanilloid receptor 3 (TRPV3) channels.[1] This activity is associated with an increase in intracellular calcium levels, which can trigger various cellular signaling cascades.

-

Cardioprotection: The activation of TRPV1 is implicated in cardioprotective effects. Specifically, this compound has been shown to protect cardiomyocytes from hypoxia-reoxygenation injury, a common model for studying ischemia-reperfusion injury seen in heart attacks.[1]

Anti-Cancer Activity in Esophageal Cancer

A significant area of research for this compound is its potential as an anti-cancer agent, particularly in esophageal cancer.

-

Suppression of CD81: this compound has been demonstrated to bind to the tetraspanin CD81 and suppress its expression in esophageal cancer cells.[1][2][3][4] CD81 is a membrane protein that has been implicated in cancer progression, including tumor growth and metastasis.[4][5][6][7]

-

Inhibition of Cell Motility: By suppressing CD81, this compound inhibits the motility of esophageal cancer cells.[1][2][3][4] This suggests a potential role in preventing or reducing the metastatic spread of this cancer. The effect on CD81 expression has been observed to be concentration-dependent.[3][4]

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological activities of this compound.

| Table 1: TRP Channel Activation by this compound | |

| Target | Kd (µM) |

| TRPV1 | 289[1] |

| TRPV3 | 341[1] |

| Table 2: Anti-Cancer Activity of this compound in Esophageal Cancer | |

| Activity | Details |

| Binding to CD81 | Confirmed by Microscale Thermophoresis[1][2][3][4] |

| Inhibition of Cell Motility | Demonstrated in EC109 esophageal cancer cells[1][2][3][4] |

| Suppression of CD81 Expression | Observed at both protein and mRNA levels in EC109 and KYSE520 cells[1][2][3][4] |

Signaling Pathways

The mechanisms of action of this compound involve the modulation of specific signaling pathways.

TRPV1/TRPV3 Activation Signaling

Activation of TRPV1 and TRPV3 by this compound leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium can initiate a variety of downstream signaling events. In cardiomyocytes, TRPV1 activation is linked to the p38 MAP kinase pathway, which is involved in cellular stress responses.[8]

CD81-Mediated Anti-Metastatic Signaling

In esophageal cancer, this compound binds to CD81, leading to the suppression of its expression. CD81 is known to be involved in cell migration and invasion, potentially through its interaction with small GTPases like Rac and the subsequent regulation of matrix metalloproteinases (MMPs) via pathways such as ERK.[8][9] By downregulating CD81, this compound likely disrupts these pro-metastatic signaling cascades.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the pharmacological profiling of this compound.

TRP Channel Activation Assay (Calcium Imaging)

This protocol is a general method for assessing TRP channel activation by monitoring changes in intracellular calcium concentration.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the cDNA for the TRP channel of interest (e.g., TRPV1 or TRPV3).

-

Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[10][11][12][13][14] This is typically done by incubating the cells with the dye in a suitable buffer.

-

Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence microplate reader or a fluorescence microscope.

-

Compound Addition and Signal Detection: this compound at various concentrations is added to the cells, and the change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.

-

Data Analysis: The change in fluorescence is quantified and can be used to determine the potency (e.g., EC50) of the compound.

Cardiomyocyte Hypoxia-Reoxygenation Injury Model

This in vitro model simulates the conditions of ischemia-reperfusion injury.

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in standard growth medium.

-

Hypoxia Induction: The culture medium is replaced with a serum- and glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen (e.g., 1% O2) for a defined period (e.g., 6-8 hours).[2][15][16][17]

-

Reoxygenation: After the hypoxic period, the medium is replaced with normal growth medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 12-24 hours).[15]

-

Treatment: this compound is typically added to the cells before or during the hypoxic phase.

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. A protective effect is indicated by increased cell viability in the treated group compared to the untreated hypoxia-reoxygenation group.

Cancer Cell Motility Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of a compound on the collective migration of a sheet of cells.[18][19][20][21][22]

-

Cell Seeding: Esophageal cancer cells (e.g., EC109) are seeded in a multi-well plate and grown to form a confluent monolayer.

-

Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: The cells are washed to remove debris, and fresh medium containing various concentrations of this compound is added.

-

Image Acquisition: Images of the scratch are taken at time zero and at subsequent time points (e.g., 24 and 48 hours).

-

Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated. An inhibition of cell motility is indicated by a slower rate of closure in the treated groups.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between two molecules in solution.[23][24][25][26][27]

-

Sample Preparation: The target protein (e.g., fluorescently labeled CD81) is kept at a constant concentration, while the ligand (this compound) is prepared in a serial dilution.

-

Capillary Loading: The samples are loaded into glass capillaries.

-

MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled target molecule along this gradient is monitored.

-

Data Acquisition: The change in the thermophoretic movement upon binding of the ligand is measured.

-

Data Analysis: The data is used to generate a binding curve, from which the dissociation constant (Kd) can be calculated, providing a measure of the binding affinity.

Conclusion and Future Directions

This compound is a promising natural product with distinct pharmacological activities. Its ability to activate specific TRP channels and to inhibit key processes in esophageal cancer metastasis highlights its therapeutic potential. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further research.

Future studies should focus on:

-

Elucidating the detailed downstream signaling pathways modulated by this compound.

-

Conducting in vivo studies to validate the anti-cancer and cardioprotective effects observed in vitro.

-

Exploring the structure-activity relationship of this compound to guide the development of more potent and selective analogues.

-

Investigating the pharmacokinetic and safety profiles of this compound to assess its suitability for clinical development.

This technical guide serves as a valuable resource for the scientific community to advance our understanding and potential therapeutic application of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. d-nb.info [d-nb.info]

- 3. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CD81 as a tumor target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the tetraspanin CD81 reduces cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Suppression of CD81 promotes bladder cancer cell invasion through increased matrix metalloproteinase expression via extracellular signal-regulated kinase phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. abcam.com [abcam.com]

- 13. Fluo-4 AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]

- 14. FluoroFinder [app.fluorofinder.com]

- 15. H2 protects H9c2 cells from hypoxia/reoxygenation injury by inhibiting the Wnt/CX3CR1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

- 19. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Wound healing assay | Abcam [abcam.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 24. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 25. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 26. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Bisandrographolide C and its Natural Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derived from the herbaceous plant Andrographis paniculata, long utilized in traditional Asian medicine, a class of diterpenoid lactones known as andrographolides are gaining significant attention in modern drug discovery.[1] The primary bioactive constituent, andrographolide (B1667393), is known for its wide-ranging therapeutic properties, including anti-inflammatory, antiviral, and anticancer effects.[1][2] This guide focuses on Bisandrographolide C, an unusual and complex dimeric analogue of andrographolide, and its related natural compounds. These molecules exhibit unique biological activities and mechanisms of action, setting them apart from their monomeric counterparts and opening new avenues for therapeutic development. This document provides an in-depth overview of the available scientific data, experimental methodologies, and the molecular pathways modulated by these promising natural products.

Chemical Structures and Natural Sources

This compound is a dimeric ent-labdane diterpenoid isolated from Andrographis paniculata.[3] It is structurally related to other natural dimers found in the same plant, such as Bisandrographolide A and B. These dimers are typically formed from andrographolide-like monomers.[1][3] The major natural analogues found alongside this compound in A. paniculata include Andrographolide, Neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide.[2][4]

Biological Activities and Quantitative Data

This compound and its analogues demonstrate a range of biological activities, with significant potential in oncology and inflammation. Their effects are often linked to specific molecular targets, including Transient Receptor Potential (TRP) channels and cell surface proteins like CD81. The quantitative data for the biological activities of these compounds are summarized below.

Table 1: Anticancer and Cytotoxic Activities

| Compound | Cell Line | Assay Type | IC50 Value | Citation |

| Andrographolide | KB (Oral Cancer) | Cytotoxicity | 106.2 µg/mL | [5] |

| Andrographolide | MCF-7 (Breast Cancer) | MTT | 32.90 ± 0.02 µM (48h) | [6][7] |

| Andrographolide | MDA-MB-231 (Breast Cancer) | MTT | 30.28 µM (48h) | [8] |

| Andrographolide | A375 (Melanoma) | MTT | 12.07 µM (48h) | [7] |

| Andrographolide | C8161 (Melanoma) | MTT | 10.92 µM (48h) | [7] |

| Andrographolide | HCT-116 (Colon Cancer) | Cytotoxicity | GI50: 0.85 µM | [9] |

| Andrographolide Fractions (F2) | CACO-2 (Colorectal) | MTT | 32.46 µg/mL | [10] |

Table 2: Anti-inflammatory and TRP Channel Modulation Activities

| Compound | Target/Assay | Activity Type | EC50 / IC50 / Kd Value | Citation |

| This compound | TRPV1 Activation | Agonist | Most effective of analogues | [1][3] |

| This compound | TRPV3 Activation | Agonist | Data not specified | [3] |

| Bisandrographolide A | TRPV4 Activation | Agonist | 790-950 nM | [9][10] |

| Andrographolide | PGE2 Inhibition | Inhibition | IC50: 8.8 µM | |

| 14-deoxy-11,12-didehydroandrographolide | Nitric Oxide (NO) Inhibition | Inhibition | IC50: 94.12 ± 4.79 µM | [10] |

| Neoandrographolide | Nitric Oxide (NO) Inhibition | Inhibition | IC50: > 100 µM | [10] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound and its analogues are underpinned by their ability to modulate specific cellular signaling pathways. Key mechanisms include the inhibition of the pro-inflammatory NF-κB pathway, the activation of specific TRP ion channels, and interaction with proteins involved in cancer metastasis.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the potent anti-inflammatory effects of andrographolide and its derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, chemokines, and enzymes such as iNOS and COX-2.[12] By suppressing the activation of NF-κB, these compounds effectively reduce the inflammatory cascade.[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unusual ent-Labdane Diterpenoid Dimers and their Selective Activation of TRPV Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the tetraspanin CD81 reduces cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Preliminary Cytotoxicity Studies of Bisandrographolide C

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Findings and Current Research Landscape

Preliminary investigations into the cytotoxic effects of Bisandrographolide C, a diterpenoid compound, are in the nascent stages. Publicly available research dedicated specifically to the cytotoxic, apoptotic, and cell cycle inhibitory mechanisms of this compound is currently limited. However, emerging evidence suggests a potential role for this compound in cancer therapy, primarily focusing on its anti-metastatic properties.

A notable study has identified that this compound, along with its related compounds Andrographolide (B1667393) and Bisandrographolide A, can bind to the tetraspanin CD81.[1][2] This interaction has been shown to suppress the motility of esophageal cancer cells (EC109) and reduce the expression of CD81 at both the protein and mRNA levels.[1][2] The downregulation of CD81 is significant as this protein is implicated in cancer cell migration, invasion, and metastasis. While this points to a promising anti-cancer activity, it is important to distinguish this anti-metastatic effect from direct cytotoxicity that leads to cell death.

At present, comprehensive quantitative data, such as IC50 values across various cancer cell lines, detailed apoptosis rates, and specific cell cycle arrest phases induced by this compound, are not available in the reviewed literature. Consequently, the detailed experimental protocols and signaling pathway diagrams specifically for the cytotoxic effects of this compound cannot be constructed.

A Comprehensive Look at the Closely Related Compound: Andrographolide

Given the limited data on this compound, this guide will now focus on the extensive preliminary cytotoxicity studies of Andrographolide , the major active constituent of Andrographis paniculata. The well-documented cytotoxic profile of Andrographolide can serve as a valuable reference point and may offer insights into the potential mechanisms of action for its derivatives, including this compound.

Andrographolide has demonstrated significant cytotoxic effects against a wide array of cancer cell lines by inducing apoptosis and causing cell cycle arrest.[3]

Data Presentation: Cytotoxicity of Andrographolide

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Andrographolide in various cancer cell lines, as well as its effects on apoptosis and the cell cycle.

Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 48 | 30 | [4] |

| MCF-7 | Breast Cancer | 48 | 36.9 | [4] |

| T-47D | Breast Cancer | 48 | Not specified | [4] |

| HOS | Osteosarcoma | 24 | 50.84 | [3] |

| U2OS | Osteosarcoma | 24 | 68.42 | [3] |

| SAOS-2 | Osteosarcoma | 24 | 55.27 | [3] |

| MG-63 | Osteosarcoma | 24 | 30.87 | [3] |

| DBTRG-05MG | Glioblastoma | 72 | 13.95 | [5][6] |

| OEC-M1 | Oral Epidermoid Carcinoma | 24 | 55 | [7] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not specified | 5.0 | [8] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not specified | 11.3 | [8] |

| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | Not specified | 15.9 | [8] |

Table 2: Apoptosis Induction by Andrographolide

| Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Key Markers | Reference |

| MDA-MB-231 | 30 | 48 | Late: 82.41 | Externalization of phosphatidylserine, activation of caspase-3 & -9, increased Bax/Bcl-2 ratio. | [4] |

| MDA-MB-231 | Not specified | 48 | 31.95 | Activation of cytochrome c and caspases. | [9] |

| DBTRG-05MG | 27.9 | 72 | 16.5 | Increased p53 expression. | [5] |

| OEC-M1 | 55 | 24 | Significant increase | Concentration-dependent increase in apoptotic cells. | [7] |

Table 3: Cell Cycle Arrest Induced by Andrographolide

| Cell Line | Concentration (µM) | Duration (h) | Effect | Key Regulators | Reference |

| MDA-MB-231 | 30 | 36 | S and G2/M phase arrest | Not specified | [10] |

| HOS & U2OS | Various | 24 | G2/M phase arrest | Not specified | [3] |

| DBTRG-05MG | 13.95 | 72 | G2/M phase arrest | Increased ERK1/2, c-Myc, p53 expression. | [5] |

| RAFLS | 10, 20, 30 | 48 | G0/G1 phase arrest | Increased p21 and p27, decreased CDK4. | [11] |

Experimental Protocols: Methodologies for Key Experiments with Andrographolide

The following are detailed methodologies for the key experiments commonly cited in the study of Andrographolide's cytotoxicity. These protocols can serve as a template for designing future studies on this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.

-

Procedure:

-

Seed cancer cells (e.g., MDA-MB-231, HOS) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Andrographolide (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

-

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of Andrographolide for the indicated times.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of the compound on cell cycle distribution.

-

Procedure:

-

Treat cells with Andrographolide as described for the apoptosis assay.

-

Harvest and fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

-

Objective: To detect the expression levels of proteins involved in apoptosis and cell cycle regulation.

-

Procedure:

-

Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, p21, CDK4) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways implicated in the cytotoxic effects of Andrographolide and a general workflow for cytotoxicity screening.

Signaling Pathway of Andrographolide-Induced Apoptosis

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Andrographolide induces cell cycle arrest and apoptosis in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Bisandrographolide C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a significant dimeric ent-labdane diterpenoid found in Andrographis paniculata, a plant with a long history of use in traditional medicine. This compound, along with its analogs, has garnered interest in the scientific community for its potential therapeutic applications. Notably, this compound has been identified as an activator of TRPV1 and TRPV3 channels, suggesting its potential role in pain and temperature sensation modulation, and it may protect cardiomyocytes from hypoxia-reoxygenation injury[1]. These properties make this compound a valuable target for further investigation in drug discovery and development.

This document provides a comprehensive protocol for the extraction and purification of this compound from Andrographis paniculata. The methodologies outlined are based on established techniques for the isolation of andrographolides and related diterpenoids. While specific quantitative data for this compound is limited in published literature, this guide presents data for the more abundant andrographolide (B1667393) to serve as a valuable reference for optimizing the process.

Data Presentation: Quantitative Insights into Andrographolide Extraction

The following tables summarize quantitative data for the extraction of andrographolide, the major bioactive compound in Andrographis paniculata. This data can be used as a benchmark for optimizing the extraction of this compound, as their structural similarities suggest comparable extraction behaviors.

Table 1: Comparison of Andrographolide Extraction Yields with Different Solvents and Methods

| Extraction Method | Solvent | Plant Material to Solvent Ratio | Temperature | Duration | Andrographolide Yield/Content | Reference |

| Maceration | 50% Ethanol (B145695) | 1:10 (w/v) | Room Temperature | 18 hours | Highest Yield (among ethanol concentrations) | [2] |

| Maceration | Methanol (B129727) | - | Room Temperature | - | Better yield than chloroform (B151607) or ethyl acetate (B1210297) | |

| Soxhlet Extraction | Methanol | - | Boiling point of methanol | 1.5 hours | 1.790% (w/w) | [3] |

| Soxhlet Extraction | 95% Ethanol | 1:15 (w/v) | 40°C | 12 hours | 15.53 mg/g | |

| Microwave-Assisted Extraction (MAE) | 85% Ethanol | 1:20 (w/v) | - | 4 minutes | 10.926 ± 0.053 mg/g | [3] |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 1:50 (w/v) | - | 30 minutes | Optimized for three major diterpenoids | [4] |

| Accelerated Solvent Extraction (ASE) | Methanol | - | 60°C | 5 minutes (3 cycles) | up to 335.2 ± 0.2 mg/g |

Table 2: Purity and Recovery of Andrographolide in Purification Steps

| Purification Step | Purity Achieved | Recovery Rate | Reference |

| Preparative HPLC | 85.6% | - | |

| Cooling Crystallization | 95.2% | - | |

| Column Chromatography + Supercritical Fluid Anti-Solvent Crystallization | >99% | - |

Experimental Protocols

Extraction of Crude this compound from Andrographis paniculata**

This protocol describes a standard maceration technique for obtaining a crude extract enriched with diterpenoids, including this compound.

Materials and Reagents:

-

Dried, powdered aerial parts of Andrographis paniculata

-

Methanol (analytical grade)

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Erlenmeyer flasks

-

Shaker

Procedure:

-

Weigh 100 g of dried, powdered Andrographis paniculata.

-

Place the powder in a 2 L Erlenmeyer flask.

-

Add 1 L of methanol to the flask (1:10 w/v ratio).

-

Seal the flask and place it on a shaker at room temperature for 24 hours.

-

After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a viscous, dark green crude extract is obtained.

-

Store the crude extract at 4°C in a tightly sealed container.

Purification of this compound

This multi-step protocol employs column chromatography and preparative HPLC for the isolation and purification of this compound from the crude extract.

2.1. Decolorization of the Crude Extract

Materials and Reagents:

-

Crude Andrographis paniculata extract

-

Activated charcoal

-

Methanol

-

Beaker

-

Stirring plate and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Add activated charcoal to the solution (approximately 1-2% of the extract weight).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Filter the solution to remove the activated charcoal. The filtrate should be a lighter color.

-

Concentrate the decolorized extract using a rotary evaporator.

2.2. Silica (B1680970) Gel Column Chromatography

Materials and Reagents:

-

Decolorized crude extract

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.

-

Adsorb the decolorized crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions of a consistent volume using a fraction collector.

-

Monitor the separation by spotting fractions onto TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).

-

Visualize the spots under a UV lamp at 254 nm.

-

Pool the fractions containing compounds with similar Rf values, which are likely to be structurally related. Fractions containing this compound are expected to elute with a moderately polar solvent mixture.

2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials and Reagents:

-

Pooled fractions from column chromatography

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (optional, for better peak shape)

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Dissolve the pooled fractions containing the target compound in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of water and acetonitrile (or methanol), with a small amount of acidifier if necessary. A typical gradient could be from 30% to 70% acetonitrile over 30 minutes.

-

Inject the sample and collect fractions based on the retention time of the target peak.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is for determining the purity of the isolated this compound.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water, or methanol and water. For example, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used[5].

-

Flow Rate: 1.0 mL/min[3]

-

Detection Wavelength: 220-230 nm[5]

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

Mandatory Visualizations

Caption: Workflow for this compound Extraction and Purification.

Caption: Proposed Signaling Pathway of this compound.

References

- 1. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diterpenoids and Flavonoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tmrjournals.com [tmrjournals.com]

- 4. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Bisandrographolide C in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bisandrographolide C, a major diterpenoid from Andrographis paniculata, in plasma. The protocol employs a simple protein precipitation technique for sample extraction and utilizes multiple reaction monitoring (MRM) for selective and sensitive detection. This method is suitable for pharmacokinetic studies, providing reliable and reproducible data essential for drug development and preclinical research. The validation was conducted in accordance with FDA and EMA guidelines for bioanalytical method validation.[1]

Experimental Protocol

This protocol outlines the procedure for sample preparation, and the conditions for liquid chromatography and mass spectrometry.

Sample Preparation (Protein Precipitation)

A simple protein precipitation method is used for the extraction of this compound from plasma samples.[2][3]

-

Thaw Samples: Thaw frozen plasma samples at room temperature. Vortex mix gently to ensure homogeneity.

-

Aliquoting: Pipette 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

-

Add Internal Standard (IS): Spike the sample with the appropriate internal standard (e.g., Genistein) to the working concentration.

-

Precipitation: Add 100 µL of methanol (B129727) containing 0.01% ammonia (B1221849) to the plasma sample.[4]

-

Vortex: Vortex the mixture vigorously for 20-30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,800 rpm for 5 minutes to pellet the precipitated proteins.[4]

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an HPLC vial with an insert for analysis.[4]

-

Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.[4][5]

Liquid Chromatography (LC) Conditions

Chromatographic separation is achieved using a C18 column with a gradient mobile phase.[2][3][5]

| Parameter | Condition |

| LC System | Nexera X2 or equivalent[5] |

| Column | Phenomenex Luna C18 (150 mm x 4.6 mm, 5.0 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | Acetonitrile[5] |

| Flow Rate | 0.5 mL/min[5] |

| Column Temperature | 35 °C[5] |

| Injection Volume | 10 µL[5] |

| Gradient Elution | Start with 30% B, increase to 90% B in 20 min, hold at 95% B for 5 min.[5] |

Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in MRM mode with an electrospray ionization (ESI) source in negative mode.[2][3]

| Parameter | Condition |

| Mass Spectrometer | Shimadzu 8060NX Triple Quadrupole or equivalent[4] |

| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2][5] |

| MRM Transition (SAP) | m/z 413.2 → m/z 287.2[6] |

| MRM Transition (IS) | m/z 269.0 → m/z 133.0 (Genistein)[6] |

| Source Temperature | 400 °C |

| Gas Flow | Nebulizing Gas: 3 L/min; Drying Gas: 10 L/min |

Note: Compound-specific parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) should be optimized for the specific instrument used.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.[5] All parameters met the acceptance criteria set by regulatory guidelines.

Table 1: Calibration Curve and Sensitivity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| This compound | 1.00 - 500 | > 0.995[2] | 1.00[2] |

Table 2: Precision and Accuracy

The intraday and interday precision and accuracy were evaluated at low, medium, and high-quality control (QC) concentrations.

| QC Level | Intraday Precision (%RSD) | Intraday Accuracy (%RE) | Interday Precision (%RSD) | Interday Accuracy (%RE) |

| Low | < 9.67%[2] | < 10.03%[2] | < 9.67%[2] | < 10.03%[2] |

| Medium | < 9.67%[2] | < 10.03%[2] | < 9.67%[2] | < 10.03%[2] |

| High | < 9.67%[2] | < 10.03%[2] | < 9.67%[2] | < 10.03%[2] |

Acceptance Criteria: Precision (%RSD) ≤15% (≤20% at LLOQ), Accuracy (%RE) within ±15% (±20% at LLOQ).[1]

Table 3: Recovery and Matrix Effect

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 86.54 - 111.56[2] | 85.15 - 112.36[2] |

| High | 86.54 - 111.56[2] | 85.15 - 112.36[2] |

Acceptance Criteria: Recovery should be consistent and reproducible. The matrix effect should be within an acceptable range, typically 85-115%.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from plasma sample processing to final data analysis.

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Bioanalytical Method Validation Parameters

This diagram shows the key parameters assessed during the bioanalytical method validation process, ensuring the reliability of the results for pharmacokinetic studies.[7][8]

Caption: Core parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in plasma.[2][3] The simple sample preparation and rapid analysis time make it highly suitable for high-throughput pharmacokinetic analysis in preclinical and clinical studies. The method has been successfully validated according to international guidelines, ensuring data integrity and accuracy.[5]

References

- 1. d-nb.info [d-nb.info]

- 2. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A validated LC-MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules: Bridging drug disposition and metabolic response to precision medicine | springermedizin.de [springermedizin.de]

- 5. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Sensitive Liquid Chromatography-Mass Spectrometry Method for Determination of 14-Deoxy-12(R)-Sulfo Andrographolide Concentration in Rat Plasma and its Application to a Pharmacokinetic Study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. ijbpas.com [ijbpas.com]

- 8. wisdomlib.org [wisdomlib.org]

Application Notes and Protocols for Bisandrographolide C Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of cell-based assays to investigate the biological activity of Bisandrographolide C, a diterpenoid found in the plant Andrographis paniculata.

Introduction

This compound, along with its related compounds such as Andrographolide (B1667393) and Bisandrographolide A, has been identified as a potentially bioactive molecule. Research suggests that compounds from Andrographis paniculata possess anti-inflammatory and anti-cancer properties.[1][2][3][4] Specifically, this compound has been shown to bind to and suppress the function of CD81, a tetraspanin membrane protein, indicating a potential role in modulating cell motility and metastasis in cancer.[5][6] The parent compound, andrographolide, is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1][3][7] Given the structural similarities, it is plausible that this compound may also exert its effects through modulation of key cellular signaling pathways.

These application notes describe a proposed cell-based assay to screen and characterize the activity of this compound, focusing on its potential anti-inflammatory effects via the NF-κB pathway, a common mechanism for related compounds.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the activity of its closely related analogue, Andrographolide, to provide a reference for expected potency.

| Compound | Assay | Cell Line | Endpoint | IC50 / EC50 |

| Andrographolide | NF-κB Activation Assay | Various | Inhibition of NF-κB | ~10 µM[8] |

| Andrographolide | PGE2 Inhibition Assay | RAW264.7 | Inhibition of PGE2 | 8.8 µM[9][10] |

| Bisandrographolide A | TRPV4 Activation Assay | HEK293T | Activation of TRPV4 | 790-950 nM[11] |

Experimental Protocols

NF-κB Reporter Assay for this compound

This protocol describes a cell-based luciferase reporter assay to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Objective: To determine the dose-dependent inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Materials:

-

HEK293T cells (or other suitable cell line, e.g., HeLa, A549)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

pNF-κB-Luc plasmid (a plasmid containing the luciferase reporter gene driven by an NF-κB response element)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-